molecular formula C3H5ClO2 B1207413 1-Chloro-3-hydroxyacetone CAS No. 24423-98-1

1-Chloro-3-hydroxyacetone

Cat. No.: B1207413
CAS No.: 24423-98-1
M. Wt: 108.52 g/mol
InChI Key: JWZYQAITGQPZNM-UHFFFAOYSA-N
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Description

1-Chloro-3-hydroxyacetone is an organic compound with the molecular formula C3H5ClO2 It is a chlorinated derivative of hydroxyacetone and is characterized by the presence of both a hydroxyl group and a chlorine atom attached to the carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-hydroxyacetone can be synthesized through the chlorination of hydroxyacetone. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, this compound can be produced by the chlorination of hydroxyacetone derived from glycerol. The process involves the dehydration of glycerol to produce hydroxyacetone, followed by chlorination. This method is advantageous due to the availability of glycerol as a byproduct of biodiesel production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-hydroxyacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-chloro-3-hydroxypropanoic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 1-chloro-2-propanol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1,3-dihydroxyacetone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Aqueous sodium hydroxide (NaOH) at elevated temperatures.

Major Products Formed:

    Oxidation: 1-Chloro-3-hydroxypropanoic acid.

    Reduction: 1-Chloro-2-propanol.

    Substitution: 1,3-Dihydroxyacetone.

Scientific Research Applications

1-Chloro-3-hydroxyacetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-hydroxyacetone involves its interaction with cellular components, leading to the inhibition of specific enzymes. For example, its esters have been shown to inhibit thymidine incorporation in cancer cells, thereby affecting DNA synthesis and cell proliferation . The compound’s ability to form reactive intermediates also contributes to its biological activity.

Comparison with Similar Compounds

    Hydroxyacetone (Acetol): The parent compound of 1-Chloro-3-hydroxyacetone, characterized by the absence of the chlorine atom.

    1,3-Dihydroxyacetone: A compound with two hydroxyl groups, used in the cosmetic industry as a tanning agent.

    1-Chloro-2-propanol: A chlorinated alcohol similar in structure but differing in the position of the chlorine atom.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a chlorine atom, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-chloro-3-hydroxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c4-1-3(6)2-5/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZYQAITGQPZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179178
Record name 1-Hydroxy-3-chloroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24423-98-1
Record name 1-Chloro-3-hydroxy-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24423-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-3-chloroacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024423981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-3-chloroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-hydroxyacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-CHLORO-3-HYDROXYACETONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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